molecular formula C18H22N4O4S B11188105 N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11188105
M. Wt: 390.5 g/mol
InChI Key: NPMPSEDVRXDSTJ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a dimethoxybenzyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxybenzyl group, which can be achieved through the protection of the thiol moiety using the 3,4-dimethoxybenzyl group . This group increases the solubility and stability of the precursor and can be cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium-catalyzed C-C bond formation reactions are often employed in the synthesis and modification of this compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The 3,4-dimethoxybenzyl group acts as a solubilizing protective group, increasing the solubility and stability of the precursor . This protective group can be cleaved off during monolayer formation, facilitating the synthesis of the respective precursors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its combination of a triazine ring, a dimethoxybenzyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O4S/c1-25-16-9-8-14(10-17(16)26-2)11-22-12-19-18(20-13-22)21-27(23,24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H2,19,20,21)

InChI Key

NPMPSEDVRXDSTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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